

# Application Notes and Protocols: Calcein AM for Flow Cytometry Analysis

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## Compound of Interest

Compound Name: calcein AM

Cat. No.: B131839

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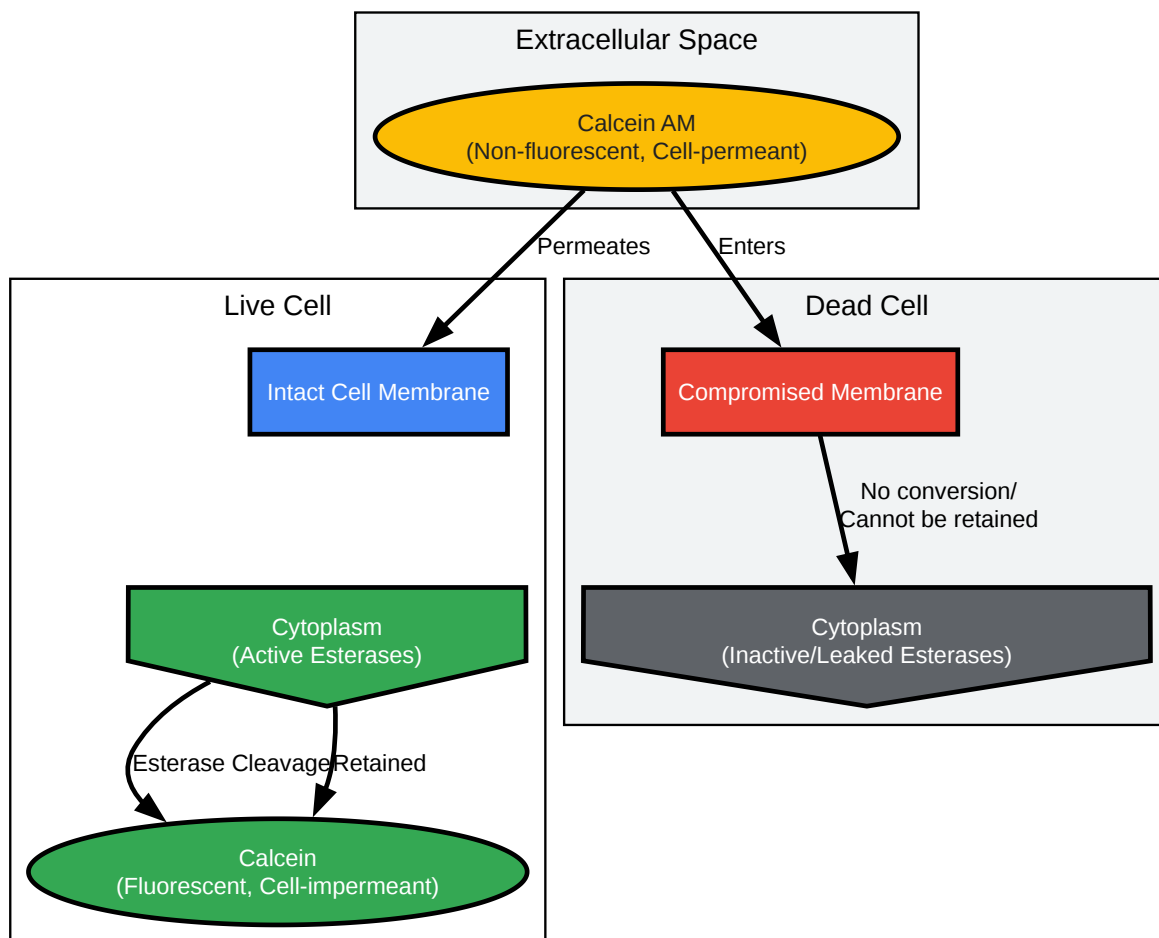
## Introduction and Principle

**Calcein AM** (Acetoxymethyl) is a widely used, cell-permeant dye for determining cell viability in flow cytometry and other fluorescence-based applications.[1][2] The fundamental principle of the assay hinges on two key characteristics of viable cells: intact cell membranes and active intracellular esterase activity.[3][4] The acetoxymethyl ester modification renders the calcein molecule lipophilic, allowing it to readily traverse the plasma membrane of both live and dead cells.[4][5][6]

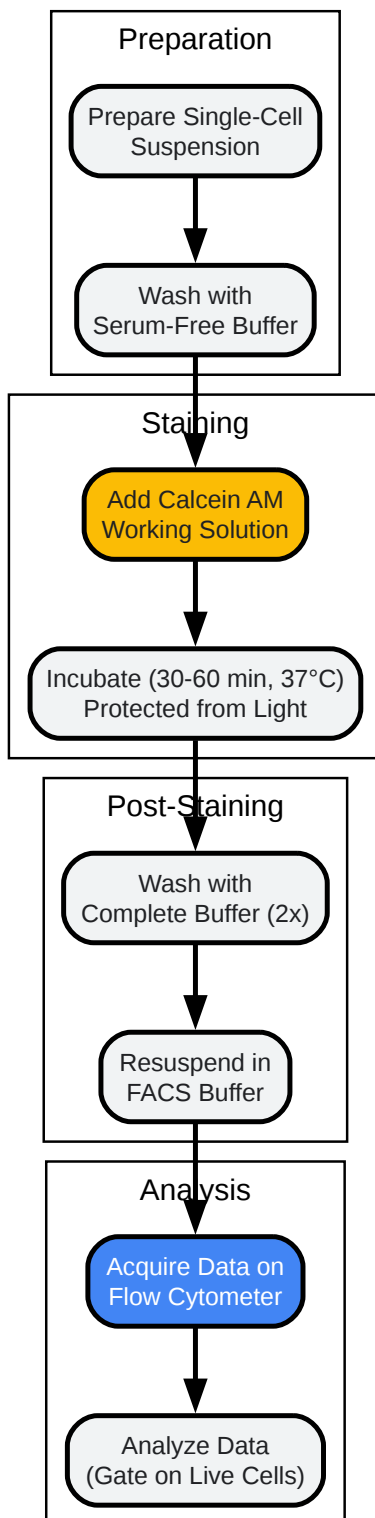
Once inside a live cell, ubiquitous intracellular esterases cleave the AM groups. This enzymatic conversion transforms the non-fluorescent **Calcein AM** into the highly fluorescent, hydrophilic molecule, Calcein.[1][6] The resulting fluorescent molecule is retained within the cytoplasm of cells with intact membranes, emitting a bright green signal.[1][3][7] Conversely, dead or membrane-compromised cells lack both the active esterases necessary for this conversion and the membrane integrity to retain the dye, thus exhibiting minimal to no fluorescence.[3][5][6] This differential staining provides a rapid and sensitive method for quantifying viable cells within a population, making it an ideal tool for cytotoxicity assays, drug screening, and general cell health assessments using flow cytometry.[3][8]

## Mechanism of Action Diagram

## Mechanism of Calcein AM Staining



## Calcein AM Flow Cytometry Workflow

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